N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine
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Overview
Description
N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine is a chemical compound characterized by the presence of difluoromethoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine typically involves the difluoromethylation of appropriate precursors. One common method includes the reaction of 2-(difluoromethoxy)-5-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The difluoromethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress or inflammation, modulating their activity and resulting in therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(trifluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine
- N-{[2-(difluoromethoxy)-4-fluorophenyl]methylidene}hydroxylamine
- N-{[2-(difluoromethoxy)-5-chlorophenyl]methylidene}hydroxylamine
Uniqueness
N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine is unique due to the specific positioning of the difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H6F3NO2 |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
(NE)-N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO2/c9-6-1-2-7(14-8(10)11)5(3-6)4-12-13/h1-4,8,13H/b12-4+ |
InChI Key |
JZRKCDCQDLHNCI-UUILKARUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=N/O)OC(F)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)OC(F)F |
Origin of Product |
United States |
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